(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring fused with a pyrimidine ring, which is further substituted with a chlorobenzylidene group, an imino group, and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The reaction typically involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of a suitable catalyst under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using microwave-assisted multi-component reactions. This method offers advantages such as rapid synthesis, mild reaction conditions, and high yields. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, makes this approach environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Condensation Reactions: Reacts with aromatic and heterocyclic aldehydes in the presence of triethylamine to form condensation products.
Cycloaddition Reactions: Involves [3 + 3] cycloaddition to form fused heterocyclic compounds.
Common Reagents and Conditions
Aromatic Aldehydes: Used in condensation reactions.
Ethyl Acetoacetate: Used in multi-component reactions.
Triethylamine: Acts as a base in condensation reactions.
Microwave Irradiation: Promotes rapid synthesis under solvent-free conditions.
Major Products
The major products formed from these reactions include various substituted thiadiazolo pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: Exhibits potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with DNA and proteins involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: Exhibits similar biological activities but with different substituents.
2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Synthesized using similar methods and exhibits comparable properties.
Uniqueness
(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the chlorobenzylidene group enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H13ClN4OS |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
(6Z)-6-[(4-chlorophenyl)methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H13ClN4OS/c1-8(2)14-19-20-12(17)11(13(21)18-15(20)22-14)7-9-3-5-10(16)6-4-9/h3-8,17H,1-2H3/b11-7-,17-12? |
InChI Key |
FFERDZJYHNFIJK-XZPRFMIFSA-N |
SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)Cl)C(=O)N=C2S1 |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)Cl)C(=O)N=C2S1 |
Origin of Product |
United States |
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